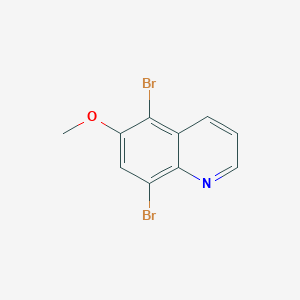

5,8-Dibromo-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dibromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNDQHFHVXYHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1Br)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675372 | |

| Record name | 5,8-Dibromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-37-3 | |

| Record name | 5,8-Dibromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5,8-Dibromo-6-methoxyquinoline

The following is an in-depth technical guide for the synthesis of 5,8-Dibromo-6-methoxyquinoline . This guide is designed for researchers and medicinal chemists, prioritizing regiochemical control and process scalability.

Executive Summary

Target Molecule: this compound CAS Registry Number: 1187386-37-3 Molecular Formula: C₁₀H₇Br₂NO Key Applications: Intermediate for functionalized 8-aminoquinolines (antimalarial pharmacophores), precursors for Suzuki-Miyaura coupling, and ligands for organometallic catalysis.[1]

Synthesis Strategy: Direct bromination of 6-methoxyquinoline typically yields the 5-bromo derivative but fails to selectively install the second bromine at the 8-position due to electronic directing effects (the 8-position is meta to the activating methoxy group) and deactivation of the ring after mono-bromination.[1]

Therefore, this guide details a regioselective multi-step pathway utilizing the Sandmeyer reaction to install the C8 bromine. The core quinoline scaffold is constructed via a modified Skraup synthesis, followed by functional group interconversion to achieve the precise 5,8-dibromo substitution pattern.

Retrosynthetic Analysis

The synthesis is deconstructed into three critical phases to ensure isomeric purity:

-

C8 Functionalization: The C8 bromine is installed last via a Sandmeyer reaction from an amine, as direct electrophilic substitution at C8 is unfavorable in the presence of a C6-methoxy group.

-

C5 Bromination: The C5 bromine is introduced via electrophilic aromatic substitution (EAS) on an activated 8-amino derivative. Protection of the amine is required to prevent over-bromination at C7.

-

Core Construction: The 6-methoxy-8-nitroquinoline scaffold is assembled via Skraup cyclization.[1][2]

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol at C5 and C8.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Modified Skraup Synthesis)

Objective: Synthesize 6-Methoxy-8-nitroquinoline . Rationale: Starting with 4-methoxy-2-nitroaniline ensures the nitro group is already at the C8 position (relative to the quinoline nitrogen), avoiding difficult nitration of the quinoline ring later.[1]

Reagents:

-

4-Methoxy-2-nitroaniline (1.0 eq)[1]

-

Glycerol (3.5 eq)

-

Sulfuric Acid (conc., 2.5 eq)

-

Sodium m-nitrobenzenesulfonate (0.6 eq) or Arsenic Pentoxide (Catalyst/Oxidant)[1]

Protocol:

-

Mixing: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 4-methoxy-2-nitroaniline, glycerol, and the oxidant.

-

Acid Addition: Add concentrated sulfuric acid dropwise. Caution: Exothermic.

-

Cyclization: Heat the mixture to 135–140°C. Maintain for 4 hours. The reaction proceeds via acrolein formation (in situ from glycerol) followed by Michael addition and cyclization.

-

Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9 with 50% NaOH solution.

-

Isolation: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol to yield yellow needles.

Phase 2: Reduction and Protection

Objective: Synthesize N-(6-Methoxyquinolin-8-yl)acetamide . Rationale: The free amine at C8 is too activating, leading to 5,7-dibromination. Acetylation moderates the activating power and sterically hinders the C7 position, directing bromine exclusively to C5.

Step 2.1: Reduction

-

Dissolve 6-methoxy-8-nitroquinoline in ethanol.

-

Add 10% Pd/C (5 wt%) and hydrazine hydrate (5 eq) or use Fe/AcOH conditions. Reflux for 2 hours.

-

Filter through Celite and concentrate to obtain 8-amino-6-methoxyquinoline .[1]

Step 2.2: Acetylation

-

Dissolve the crude amine in acetic anhydride (5 eq).

-

Stir at room temperature for 1 hour.

-

Pour into ice water. The product, N-(6-methoxyquinolin-8-yl)acetamide , precipitates as a solid.[1] Filter and dry.

Phase 3: Regioselective Bromination

Objective: Synthesize 5-Bromo-8-amino-6-methoxyquinoline .

Step 3.1: Bromination

-

Dissolve N-(6-methoxyquinolin-8-yl)acetamide in glacial acetic acid.

-

Add Bromine (Br₂, 1.05 eq) in acetic acid dropwise at 0-5°C.

-

Stir at room temperature for 2 hours.

-

Quench with aqueous sodium thiosulfate. Extract and recrystallize to yield N-(5-bromo-6-methoxyquinolin-8-yl)acetamide .[1]

Step 3.2: Hydrolysis

-

Reflux the brominated amide in 15% HCl/EtOH for 1 hour.

-

Neutralize with NaHCO₃.

-

Extract with DCM to isolate 5-bromo-8-amino-6-methoxyquinoline .[1]

Phase 4: Sandmeyer Reaction (C8 Substitution)

Objective: Synthesize This compound . Rationale: This step converts the C8 amino group into the second bromine atom.

Protocol:

-

Diazotization: Dissolve 5-bromo-8-amino-6-methoxyquinoline in 48% HBr (aq). Cool to -5°C. Add NaNO₂ (1.2 eq) solution dropwise, maintaining temperature below 0°C. Stir for 20 min to form the diazonium salt.

-

Substitution: Prepare a solution of CuBr (1.5 eq) in 48% HBr. Add the cold diazonium solution to the CuBr solution slowly.

-

Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete nitrogen evolution.

-

Workup: Cool, basify with NH₄OH (to solubilize copper salts), and extract with ethyl acetate.

-

Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Data Summary & Process Parameters

| Step | Transformation | Reagents | Key Condition | Exp. Yield |

| 1 | Skraup Cyclization | Glycerol, H₂SO₄, Oxidant | 140°C, Exothermic control | 60-70% |

| 2 | Nitro Reduction | Pd/C, N₂H₄ or Fe/AcOH | Inert atmosphere | >90% |

| 3 | Amine Protection | Ac₂O | Room Temp | >95% |

| 4 | C5 Bromination | Br₂, AcOH | 0°C -> RT (Regiocontrol) | 85% |

| 5 | Deprotection | HCl, EtOH | Reflux | 90% |

| 6 | Sandmeyer (C8-Br) | NaNO₂, HBr, CuBr | <0°C Diazotization | 65-75% |

Pathway Visualization

Figure 2: Step-by-step reaction workflow for the synthesis of this compound.

References

-

Skraup Synthesis of 6-Methoxy-8-nitroquinoline

-

Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955, pp. 4816–4819.

-

-

Regioselective Bromination of 8-Aminoquinolines

-

Sandmeyer Reaction on Quinolines

-

Manske, R. H. F., and Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953.

-

-

Commercial Availability & CAS Verification

-

Sigma-Aldrich / MilliporeSigma Entry for this compound.[1]

-

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

Regioselective Bromination of 6-Methoxyquinoline: A Technical Guide

Executive Summary

The bromination of 6-methoxyquinoline is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmacophores including antimalarials and kinase inhibitors. The core challenge lies in the electronic dichotomy of the substrate: the electron-deficient pyridine ring versus the electron-rich, methoxy-activated benzene ring.

This guide delineates the mechanistic principles governing regioselectivity, specifically the kinetic preference for the C5-position under electrophilic aromatic substitution (EAS) conditions. It provides validated protocols for C5-bromination and discusses synthetic strategies to access alternative regioisomers (C3), offering a comprehensive roadmap for process optimization.

Part 1: Mechanistic Drivers of Regioselectivity

Electronic Landscape

The regiochemical outcome is dictated by the interplay between the nitrogen atom's inductive withdrawal and the methoxy group's resonance donation.

-

Pyridine Ring (Deactivated): The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), rendering the heterocyclic ring (positions 2, 3, 4) inert to standard electrophilic attack.

-

Benzene Ring (Activated): The methoxy group at C6 is a strong activator (+M effect).[1] It directs incoming electrophiles to the ortho and para positions relative to itself.

-

Ortho positions: C5 and C7.

-

Para position: C9 (Bridgehead carbon, inaccessible for substitution).

-

The C5 vs. C7 Competition

While both C5 and C7 are ortho to the methoxy group, C5 is the kinetically favored site for bromination using molecular bromine (

-

Resonance Stabilization: The arenium ion (sigma complex) formed by attack at C5 is effectively stabilized by the methoxy oxygen's lone pair without disrupting the aromaticity of the adjacent pyridine ring as significantly as attack at other positions.

-

Steric Factors: While C5 is peri-positioned relative to C4-H, the electronic activation by the C6-OMe group overcomes this slight steric penalty compared to C7.

-

Experimental Evidence: Literature consistently demonstrates that direct bromination of 6-methoxyquinoline yields 5-bromo-6-methoxyquinoline as the sole or major product (>85% regioselectivity) [1, 2].

Pathway Visualization

The following diagram illustrates the competing pathways and the energetic preference for C5 substitution.

Figure 1: Mechanistic pathway showing the kinetic dominance of C5-bromination driven by the 6-methoxy directing group.

Part 2: Experimental Protocols

Protocol A: Standard Synthesis of 5-Bromo-6-methoxyquinoline

This is the industry-standard method utilizing elemental bromine in acetic acid. It is robust, scalable, and requires no metal catalysts.

Reagents:

-

6-Methoxyquinoline (1.0 equiv)

-

Bromine (

) (1.05 – 1.1 equiv) -

Glacial Acetic Acid (AcOH) (Solvent, 10-15 volumes)

-

Sodium Acetate (NaOAc) (1.1 equiv, optional buffer to prevent hydrobromide salt precipitation)

Workflow:

-

Dissolution: Dissolve 6-methoxyquinoline in glacial acetic acid in a round-bottom flask equipped with a drying tube (CaCl2).

-

Addition: Cool the solution to 0–5 °C. Add

dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent over-bromination. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[2]

-

Quenching: Pour the reaction mixture into ice water. If solid precipitates, filter it.[2] If not, neutralize with saturated

or -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Wash organic layer with 10%

(to remove excess

Expected Yield: 85–92% Data Validation:

-

1H NMR (CDCl3): Look for the disappearance of the C5 proton signal and a downfield shift of the C4 proton due to the peri-effect of the bromine.

Protocol B: Milder NBS Bromination (High Selectivity)

For substrates sensitive to strong acids, N-Bromosuccinimide (NBS) offers a milder alternative, often yielding cleaner reaction profiles [3].

Reagents:

-

6-Methoxyquinoline (1.0 equiv)

-

NBS (1.05 equiv)

-

Acetonitrile (

) or DMF -

Catalyst: Mandelic acid (10 mol%) or

(10 mol%)

Workflow:

-

Dissolve substrate in Acetonitrile at RT.

-

Add NBS portion-wise to avoid localized high concentrations.

-

Stir at RT for 6–12 hours.

-

Remove solvent, re-dissolve in EtOAc, wash with water/brine, and concentrate.

Part 3: Advanced Regiocontrol Strategies

While C5 is the natural electrophilic site, drug development often requires substitution at C3 or C8. These cannot be accessed via direct EAS of the aromatic quinoline.

Strategy: The Tetrahydroquinoline (THQ) Route for C3/C6 Functionalization

To access the C3 position or alter the bromination pattern, the quinoline must first be reduced to 1,2,3,4-tetrahydroquinoline (THQ). The nitrogen in THQ is an amine (activator), completely changing the directing effects.

Workflow Logic:

-

Reduction: 6-MeO-Quinoline

6-MeO-THQ. -

Bromination: Reaction with NBS often targets C6 (if empty) or C8. However, specific conditions can lead to 3,6-dibromo species via enamine-like reactivity [4].

-

Oxidation: Re-aromatization (e.g., using DDQ) restores the quinoline core, locking in the bromine at positions inaccessible by direct EAS.

Figure 2: Indirect route via Tetrahydroquinoline (THQ) to access alternative bromination patterns.

Part 4: Data Summary & Optimization

Comparative Efficiency of Bromination Agents

| Method | Reagent | Solvent | Major Product | Yield | Key Advantage |

| Classical EAS | AcOH | 5-Bromo | 85-92% | Scalable, low cost, high atom economy. | |

| Mild Oxidative | NBS | MeCN | 5-Bromo | 80-88% | Milder conditions, easier handling than liquid |

| Lewis Acid Cat. | DCM | 5,8-Dibromo | Variable | Aggressive conditions can force di-bromination. | |

| THQ Route | NBS / DDQ | THF/DCM | 3-Bromo / 6-Bromo | 60-75% | Access to "impossible" regioisomers (C3). |

Troubleshooting Guide

-

Issue: Formation of 5,8-Dibromo-6-methoxyquinoline.

-

Cause: Excess bromine or high temperatures.

-

Solution: Strictly control stoichiometry (1.05 eq). Perform addition at 0°C.

-

-

Issue: Low Conversion.

-

Cause: Protonation of the quinoline nitrogen in highly acidic media (e.g.,

) can deactivate the ring too strongly, even the benzene portion. -

Solution: Use Acetic Acid with Sodium Acetate (buffer) to maintain a free base equilibrium, or switch to NBS in a neutral solvent.

-

-

Issue: Regioselectivity drift.

-

Insight: If the 6-methoxy group is hydrolyzed to a phenol (6-OH) during the reaction (possible in strong mineral acids), the directing effects change (OH is a stronger activator). Ensure anhydrous conditions if using Lewis acids.

-

References

-

BenchChem. (2025).[1][7] Application Note and Protocol: Scaled-Up Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline. Retrieved from

-

Çakmak, O., & Ökten, S. (2017).[5] Regioselective bromination: Simple synthetic methods for the synthesis of valuable polyfunctional brominated methoxyquinolines. Tetrahedron , 73(36), 5389-5396.[8] Retrieved from

-

Burke, S. D., & Danheiser, R. L. (Eds.).[9] Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley. (Cited via Common Organic Chemistry). Retrieved from

-

Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances . Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective bromination: Synthesis of brominated methoxyquinolines | AVESİS [avesis.yildiz.edu.tr]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to 5,8-Dibromo-6-methoxyquinoline

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5,8-Dibromo-6-methoxyquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to postulate its chemical properties, a viable synthetic route, and potential applications. The content herein is intended for researchers, chemists, and professionals in drug development, offering a scientifically grounded starting point for further investigation into this compound. We will delve into its nomenclature, predicted physicochemical properties, a detailed hypothetical synthesis protocol, and its potential biological significance, all supported by authoritative citations from the scientific literature.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound of interest is This compound . This name is derived from the core quinoline bicyclic heteroaromatic system, with bromine atoms substituted at the 5 and 8 positions and a methoxy group at the 6 position.

Synonyms: At present, there are no widely recognized synonyms for this compound due to its limited presence in chemical databases and literature.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Rationale/Source Analogy |

| Molecular Formula | C10H7Br2NO | Based on the chemical structure. |

| Molecular Weight | 316.98 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature (e.g., colorless needles) | Based on the description of 5,7-Dibromo-8-methoxyquinoline[1]. |

| Melting Point | Expected to be in the range of 100-200 °C | The melting point of 5,7-dibromo-8-methoxyquinoline is 372–375 K (99-102 °C)[1]. The different substitution pattern will influence this. |

| Solubility | Expected to be soluble in common organic solvents like CHCl3, CH2Cl2, and EtOAc. | Based on solvents used in the synthesis and purification of related bromo-methoxyquinolines[1][2]. |

| LogP | High | The presence of two bromine atoms and the aromatic system suggests significant lipophilicity. |

Postulated Synthesis Protocol

The synthesis of this compound can be logically designed based on established methodologies for similar quinoline derivatives. A plausible synthetic route would involve the methylation of a corresponding hydroxylated precursor, 5,8-dibromoquinolin-6-ol. The synthesis of 5,7-Dibromo-8-methoxyquinoline from 5,7-dibromoquinolin-8-ol serves as a strong procedural precedent[1].

Step-by-Step Methodology

Step 1: Synthesis of 5,8-dibromoquinolin-6-ol (Precursor)

The synthesis of the precursor, 5,8-dibromoquinolin-6-ol, would likely start from 6-hydroxyquinoline. Direct bromination of 6-hydroxyquinoline would need to be carefully controlled to achieve the desired 5,8-disubstitution pattern.

Step 2: Methylation of 5,8-dibromoquinolin-6-ol

-

Reaction Setup: To a solution of 5,8-dibromoquinolin-6-ol in a suitable solvent (e.g., distilled water or an organic solvent like DMF), add an equimolar amount of a base such as sodium hydroxide (NaOH) to deprotonate the hydroxyl group.

-

Addition of Methylating Agent: While stirring the mixture, add a methylating agent such as dimethyl sulfate (Me2SO4) or methyl iodide (CH3I) dropwise. The reaction should be maintained at a controlled temperature, potentially starting at a low temperature (e.g., -10°C) and gradually warming to room temperature or slightly above[1].

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture would be worked up by extraction with an organic solvent like chloroform (CHCl3). The organic layer would then be washed with aqueous solutions of Na2CO3 and NaOH to remove any unreacted starting material and byproducts[1].

-

Purification: The crude product obtained after removal of the solvent would be purified by column chromatography on alumina or silica gel, eluting with a solvent system such as ethyl acetate/hexane to yield the pure this compound[2].

Experimental Workflow Diagram

Caption: Postulated workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] While this compound itself has not been extensively studied, its structural motifs suggest several potential avenues for investigation in drug development.

Anticancer Activity

Many substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[3] For instance, certain bromo- and nitro-substituted quinolines have shown potent effects against glioblastoma, cervical cancer, and adenocarcinoma cells.[3] The combination of lipophilic bromine atoms and an electron-donating methoxy group in this compound could lead to favorable interactions with biological targets implicated in cancer, such as kinases or DNA. Furthermore, 5,8-quinolinedione derivatives, which share a related core structure, have been investigated for their anticancer properties.[4]

Antimalarial and Antiparasitic Potential

The 6-methoxyquinoline moiety is a key pharmacophore in several antimalarial drugs, including quinine and its synthetic analogs.[5] The 8-amino-6-methoxyquinoline pharmacophore is a central component of antimalarials like primaquine and tafenoquine.[6] The presence of the 6-methoxy group in this compound suggests that it could be a valuable scaffold for the development of new antimalarial agents. The bromine substituents could enhance the compound's activity or alter its pharmacokinetic profile.

Other Potential Biological Activities

Quinoline derivatives have also been explored for their anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[5][7][8] The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation.

Signaling Pathway Diagram (Hypothetical)

Given the potential anticancer activity, a hypothetical mechanism could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the vast quinoline family. Based on the established chemistry and biological activity of its analogs, this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic protocol and potential applications outlined in this guide provide a solid foundation for researchers to initiate further studies into the properties and utility of this molecule. Experimental validation of the proposed synthesis and a thorough biological evaluation are crucial next steps to unlock the full potential of this compound.

References

-

Çelik, İ., Ökten, S., Akkurt, M., Ersanlı, C. C., Çakmak, O., & Özbakır, R. (2017). 5,7-Dibromo-8-methoxyquinoline. IUCrData, 2(6), x170643. [Link]

-

Kocsis, B., et al. (2022). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. Molecules, 27(15), 4935. [Link]

-

PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

-

JKN Chemical. 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)-3-methylquinoxaline. JKN Chemical. Accessed January 31, 2026. [Link]

-

ChemBK. 5,8-dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline. ChemBK. Accessed January 31, 2026. [Link]

-

Wroblewska-Jakubowska, K., et al. (2021). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 26(20), 6246. [Link]

-

Lead Sciences. 5,8-Dibromo-6-methylisoquinoline. Lead Sciences. Accessed January 31, 2026. [Link]

-

Schröder, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

-

PubChem. 5-Bromo-6-methoxyquinoline. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

-

Isah, Y., et al. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 6(1), 45-50. [Link]

-

Ökten, S., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-630. [Link]

-

Reddy, G. O., et al. (2022). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry, 87(23), 15585-15596. [Link]

-

Ashton, M. J., et al. (1995). 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 5(21), 2531-2536. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Sourcing and Validating 5,8-Dibromo-6-methoxyquinoline

The following technical guide details the sourcing, validation, and chemical context of 5,8-Dibromo-6-methoxyquinoline .

Executive Summary

This compound (CAS: 1187386-37-3 ) is a highly specialized halogenated quinoline intermediate used primarily in the development of complex pharmacophores, including kinase inhibitors and antimalarial 8-aminoquinoline derivatives.[1][2][3][4] Its structural uniqueness lies in the specific bromination pattern at the C5 and C8 positions, flanking the electron-donating methoxy group at C6.

This compound is not a commodity chemical. While listed by several catalog aggregators, it is frequently a "made-to-order" item.[3] Sourcing requires a rigorous distinction between the target 5,8-isomer and the thermodynamically favored 5,7-isomer , which is a common byproduct of direct bromination. This guide provides the technical roadmap for procuring, validating, and ensuring the structural integrity of this critical intermediate.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the regiochemistry is vital for validating supplier claims. The methoxy group at C6 strongly activates the quinoline ring, directing electrophilic substitution to the ortho positions (C5 and C7). Consequently, low-quality batches often contain significant levels of the 5,7-dibromo impurity.

Chemical Identity

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1187386-37-3 |

| Molecular Formula | C₁₀H₇Br₂NO |

| Molecular Weight | 316.98 g/mol |

| Key Impurity | 5,7-Dibromo-6-methoxyquinoline (Regioisomer) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; Low solubility in water |

Structural Visualization

The following diagram illustrates the numbering and steric environment of the molecule.[3]

Caption: Graphviz representation of this compound showing the critical C5 and C8 bromination sites relative to the C6-Methoxy group.

Part 2: Commercial Supplier Landscape[3]

Due to the synthetic complexity (see Part 3), this compound is typically stocked by specialized building-block vendors rather than general bulk chemical suppliers.

Validated Commercial Sources

The following suppliers list specific catalog numbers for CAS 1187386-37-3. Note: Availability fluctuates; "In Stock" often means "Available for rapid synthesis."[3]

| Supplier Category | Vendor Name | Catalog # | Reliability Tier | Notes |

| Primary Stockist | Combi-Blocks | QA-8912 | High | Frequently holds mg to gram scale stock in San Diego.[3] |

| Primary Stockist | BLD Pharm | BD231300 | High | Strong inventory in Shanghai/Hyderabad; reliable COAs.[3] |

| Aggregator | Alfa Chemistry | ACMC-2099zs | Medium | Sourcing agent; verify lead time before ordering.[3] |

| Aggregator | Amadis Chemical | A892946 | Medium | Good for bulk inquiries; check batch-specific H-NMR.[3] |

| Custom Synthesis | Enamine / WuXi | Custom | High | Recommended for >10g requirements or GMP needs.[3] |

Procurement Strategy: The "Make vs. Buy" Matrix

Before ordering, evaluate the project phase to determine the sourcing route.

Caption: Decision matrix for sourcing this compound, highlighting the critical QC step for stock orders.

Part 3: Synthesis & Impurity Logic (The "Expertise" Pillar)

Understanding the synthesis is the only way to validate a supplier's quality claims. If a supplier cannot disclose their route, you risk receiving the 5,7-isomer .

The Regioselectivity Challenge

Direct bromination of 6-methoxyquinoline using elemental bromine (

-

Activation: The methoxy group at C6 activates C5 and C7 (ortho) and C8 (meta).

-

Kinetic Product: C5 is the most reactive position.[3]

-

Secondary Bromination: Once C5 is brominated, the second bromine prefers C7 (ortho to OMe) over C8, leading to 5,7-dibromo-6-methoxyquinoline .

The Correct Synthetic Route (for Custom Orders)

To guarantee the 5,8-isomer , reputable CROs utilize a Skraup synthesis starting from a pre-functionalized aniline, followed by a controlled bromination.

-

Step 1: Start with 2-bromo-4-methoxyaniline .

-

Step 2: Skraup Reaction (Glycerol,

, oxidant). Cyclization occurs at the open ortho position (C6 of aniline), forming the quinoline ring. -

Step 3: Bromination (

, acetic acid).[5]-

The C6-OMe group activates C5 (ortho) and C7 (ortho).

-

C7 is sterically hindered by the existing Bromine at C8.

-

Result: Selective bromination at C5 yields This compound .[3]

-

Caption: Synthetic pathway comparison. The Skraup route (top) ensures 5,8-regioselectivity, whereas direct bromination (bottom) risks 5,7-impurity.

Part 4: Quality Control Protocol

Upon receipt of the material, do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following verification immediately.

1H-NMR Validation

The proton signals on the benzene ring are the diagnostic key.[3]

-

This compound:

-

5,7-Dibromo-6-methoxyquinoline (Impurity):

-

Differentiation: The chemical shift of H-C7 (shielded by OMe and Br) differs from H-C8.

-

NOESY Experiment: Irradiate the OMe signal.

LC-MS Purity

-

Method: Reverse Phase C18.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Target Mass: [M+H]+ = 317.9 (approx). Look for the characteristic dibromo isotope pattern (1:2:1 ratio at masses M, M+2, M+4).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18414128, 5-bromo-6-methoxyquinoline. (Used for structural analog comparison and property baselines). Link

-

Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[8] (Defines the regioselectivity of brominating 8-substituted quinolines). Link

-

Çelik, İ., et al. (2017). 5,7-Dibromo-8-methoxyquinoline.[1] IUCrData. (Establishes the crystal structure of the competing 5,7-isomer, aiding in NMR differentiation). Link

-

Combi-Blocks Inc. Product Catalog: this compound (Part QA-8912). Link

-

BLD Pharm. Product Catalog: this compound (Cat BD231300).[3] Link

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. chembopharma.wordpress.com [chembopharma.wordpress.com]

- 3. 50488-36-3|8-Bromo-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 4. Mfcd12756472 | Sigma-Aldrich [sigmaaldrich.com]

- 5. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 6. 5-Bromo-6-methoxyquinoline | C10H8BrNO | CID 18414128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. echemhub.com [echemhub.com]

- 11. CAS:32435-61-3, 4-溴喹啉-3-醇-毕得医药 [bidepharm.com]

Methodological & Application

Application Notes and Protocols for the Functionalization of the Quinoline Ring at Positions 5 and 8

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2][3] The strategic functionalization of the quinoline ring is paramount for modulating these properties. This guide provides an in-depth exploration of synthetic methodologies for the selective functionalization of the quinoline core at the C5 and C8 positions. These positions on the benzo portion of the heterocycle are often pivotal for tailoring the steric and electronic characteristics of the molecule, thereby influencing its interaction with biological targets or its performance in advanced materials.[1] We will delve into the foundational principles of quinoline reactivity and present detailed, field-proven protocols for key transformations, including electrophilic aromatic substitution, chelation-assisted C-H functionalization, and transition-metal-catalyzed cross-coupling reactions.

The Unique Reactivity of the Quinoline Ring: A Focus on C5 and C8

The quinoline ring system is a fusion of a benzene ring and a pyridine ring.[4] This fusion results in a complex electronic landscape that dictates its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack.[5] Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene ring.[4][5][6]

Within the benzene ring, positions C5 and C8 are the most favored sites for electrophilic attack.[5][6] This regioselectivity can be attributed to the superior resonance stabilization of the cationic intermediates (Wheland intermediates) formed during the reaction. Attack at C5 or C8 allows for the positive charge to be delocalized over a greater number of resonance structures, including structures where the aromaticity of the pyridine ring is preserved, which is energetically favorable.[6] In contrast, nucleophilic substitution reactions on the quinoline ring typically occur at the C2 and C4 positions of the electron-deficient pyridine ring.[7][8][9]

Figure 1: A diagram illustrating the primary sites for electrophilic and nucleophilic attack on the quinoline ring.

Classical Approaches: Electrophilic Aromatic Substitution

EAS remains a fundamental strategy for introducing functional groups at the C5 and C8 positions, although it often requires harsh reaction conditions.[8]

Nitration of Quinoline

The introduction of a nitro group is a crucial first step for further transformations, such as reduction to an amine or nucleophilic aromatic substitution.

Protocol: Synthesis of 5-Nitroquinoline and 8-Nitroquinoline [8][10]

-

Reagent Preparation: In a fume hood, carefully add 15 mL of fuming nitric acid to 15 mL of fuming sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer, while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

Reaction Setup: To the cooled nitrating mixture, slowly add 10 g of quinoline dropwise, ensuring the temperature does not exceed 15 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. The product will precipitate.

-

Purification: Filter the precipitate, wash it with cold water, and dry it. The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or column chromatography.

| Product | Typical Yield |

| 5-Nitroquinoline | ~45-55% |

| 8-Nitroquinoline | ~40-50% |

Sulfonation of Quinoline

Sulfonation introduces the sulfonic acid group, which can be a directing group for further substitutions or a precursor for other functionalities.

Protocol: Synthesis of Quinoline-8-sulfonic Acid [8][11]

-

Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 20 g of quinoline to 100 mL of fuming sulfuric acid (20% SO₃).

-

Reaction Execution: Heat the mixture to 220 °C for 4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.

-

Isolation: The quinoline-8-sulfonic acid will precipitate. Filter the solid, wash it with a small amount of cold water, and dry it. At higher temperatures (around 300°C), the thermodynamically favored quinoline-6-sulfonic acid is the main product.[11]

Modern Strategies: Directed and Catalyzed Reactions

Modern synthetic chemistry has ushered in more sophisticated and selective methods for functionalizing the C5 and C8 positions, often under milder conditions.

Chelation-Assisted C-H Functionalization at C5

The use of a directing group at the C8 position, most notably an 8-aminoquinoline amide, has revolutionized the selective functionalization of the C5 position.[12][13][14] The directing group coordinates to a metal catalyst, bringing it into close proximity to the C5-H bond and enabling its activation.

Figure 2: Workflow for chelation-assisted C5-H functionalization.

Protocol: Metal-Free C5-Halogenation of 8-Substituted Quinolines [14][15]

This protocol provides a highly efficient and environmentally friendly method for the selective halogenation of the C5 position.

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve the 8-substituted quinoline (0.4 mmol) in acetonitrile (3 mL).

-

Reagent Addition: Add trihaloisocyanuric acid (trichloroisocyanuric acid - TCCA or tribromoisocyanuric acid - TBCA) (0.145 mmol) to the solution.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere for 15 minutes to 6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Halogen Source | Product | Typical Yield |

| TCCA | C5-Chloroquinoline | Good to Excellent |

| TBCA | C5-Bromoquinoline | Good to Excellent |

Transition-Metal-Catalyzed Cross-Coupling at C5 and C8

For the introduction of carbon-carbon and carbon-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are indispensable. These reactions typically require a pre-functionalized quinoline, such as a 5,8-dihaloquinoline, which can be prepared via electrophilic halogenation.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation at C5/C8

This protocol is a general procedure for the palladium-catalyzed coupling of a haloquinoline with a boronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask, add the 5- or 8-haloquinoline (1.0 mmol), the corresponding aryl or vinyl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and add water (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation at C5/C8

This protocol outlines a general method for the palladium-catalyzed amination of haloquinolines.

-

Reaction Setup: In a glovebox, charge an oven-dried vial with the 5- or 8-haloquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

-

Reaction Execution: Seal the vial and heat the mixture to 100-110 °C for 16-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[16][17][18] This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[16][17] This intermediate can then be quenched with various electrophiles.

For the quinoline ring, a suitable DMG at position 7 could direct lithiation to the C8 position. Similarly, a DMG at C6 could direct metalation to C5.

Sources

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tutorsglobe.com [tutorsglobe.com]

- 5. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]

- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 7. youtube.com [youtube.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. gcwgandhinagar.com [gcwgandhinagar.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 17. baranlab.org [baranlab.org]

- 18. Directed Ortho Metalation [organic-chemistry.org]

analytical techniques for characterizing 5,8-Dibromo-6-methoxyquinoline

Application Note: Comprehensive Analytical Characterization of 5,8-Dibromo-6-methoxyquinoline

Abstract

This application note details the rigorous analytical characterization of This compound , a critical heterocyclic intermediate often encountered in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and functionalized optoelectronic materials. Due to the directing effects of the methoxy group on the quinoline scaffold, regioisomeric impurities (specifically the 5,7-dibromo isomer) are common synthetic byproducts. This guide establishes a validated multi-modal workflow—integrating NMR, MS, and HPLC—to unambiguously confirm the 5,8-substitution pattern and quantify purity.

Introduction & Structural Context

The quinoline core is a privileged scaffold in medicinal chemistry.[1] In This compound , the substitution pattern is electronically unique. The methoxy group at position 6 activates the benzene ring for electrophilic aromatic substitution, typically directing halogens to positions 5 (ortho) and 7 (ortho). Achieving and confirming the 5,8-dibromo pattern (where the 8-position is brominated rather than the 7-position) is synthetically challenging and analytically critical.

Key Analytical Challenges:

-

Regioisomer Differentiation: Distinguishing the target (5,8-dibromo) from the thermodynamic byproduct (5,7-dibromo).

-

Isotopic Pattern Analysis: Verifying the presence of two bromine atoms via Mass Spectrometry.

-

Proton Assignment: The 5,8-substitution leaves only one proton on the benzene ring (H7), whereas the 5,7-isomer leaves H8.

Module 1: Structural Elucidation (Spectroscopy)

Mass Spectrometry (LC-MS/GC-MS)

The presence of two bromine atoms provides a definitive spectral fingerprint due to the natural abundance of

-

Theory: For a molecule with two bromine atoms (

), the molecular ion (-

M (315 m/z):

Br + -

M+2 (317 m/z):

Br + -

M+4 (319 m/z):

Br +

-

Protocol: MS Acquisition

-

Ionization: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact) for GC-MS.

-

Solvent: Methanol with 0.1% Formic Acid (promotes protonation

). -

Acceptance Criteria:

-

Observation of the characteristic 1:2:1 triplet centered at m/z ~317 (

). -

Absence of M-Br fragments (loss of 79/81) in soft ionization, but distinct fragmentation in EI.

-

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for regioisomer determination.

Predicted

| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |

| H2 | Pyridine | 8.90 - 9.00 ppm | dd | Deshielded by Nitrogen. | |

| H4 | Pyridine | 8.40 - 8.50 ppm | dd | Peri-interaction with Br at C5 may cause shifts. | |

| H3 | Pyridine | 7.60 - 7.70 ppm | dd | Standard quinoline pattern. | |

| H7 | Benzene | 7.80 - 8.10 ppm | Singlet (s) | N/A | CRITICAL: In the 5,8-isomer, H7 is isolated between OMe(6) and Br(8). It appears as a sharp singlet. |

| OMe | Methoxy | 4.00 - 4.10 ppm | Singlet (s) | N/A | Diagnostic for 6-OMe.[4] |

Differentiation from 5,7-Dibromo Isomer:

-

Target (5,8-Dibromo): H7 is the sole benzene proton. It is a Singlet .

-

Impurity (5,7-Dibromo): H8 is the sole benzene proton. It often shows a broadened singlet or weak coupling to H4/H2 due to "W-coupling" or proximity to Nitrogen, but crucially, its chemical shift differs due to the paramagnetic deshielding of the adjacent Nitrogen lone pair.

Module 2: Purity & Separation (HPLC Protocol)

Chromatographic separation of halogenated quinolines requires addressing the basicity of the quinoline nitrogen, which can cause peak tailing on standard silica-based columns.

Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with basic quinoline N. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent and buffers pH < 3, keeping Quinoline protonated ( |

| Mobile Phase B | Acetonitrile (ACN) | High elution strength for lipophilic bromo-compounds. |

| Gradient | 0 min: 40% B | Gradient required to separate mono-bromo impurities from di-bromo target. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm and 230 nm | 254 nm is universal for aromatics; 230 nm captures the specific quinoline absorption bands. |

| Temperature | 30°C | Improves reproducibility of retention times. |

Data Presentation: Expected Retention Profile

-

Impurity 1 (Mono-bromo): Elutes early (~6-8 min).

-

Impurity 2 (5,7-Dibromo): Elutes close to target. Isomers often require shallow gradients (e.g., 0.5% B/min) for baseline resolution.

-

Target (5,8-Dibromo): Elutes late (~12-14 min) due to high lipophilicity from two bromines.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the structure and purity of the compound.

Caption: Analytical workflow distinguishing the target 5,8-isomer from common synthetic byproducts.

References

-

Isotope Patterns in Mass Spectrometry

-

Halogenation of Quinolines

- Title: "Metal-free C5-selective halogenation of quinolines under aqueous conditions."

- Source: Organic Chemistry Frontiers (RSC).

-

URL:[Link]

-

HPLC Method Development for Basic Heterocycles

- Title: "RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin.

- Source: Der Pharma Chemica.

-

URL:[Link]

-

Spectral Data Base for Organic Compounds (SDBS)

- Context: General reference for Quinoline and Bromoquinoline chemical shifts.

-

URL:[Link]

Sources

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput Screening and Functional Characterization of 5,8-Dibromo-6-methoxyquinoline Libraries

Introduction & Scientific Rationale

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (e.g., Primaquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents. While 8-hydroxyquinolines are widely recognized for metal chelation, 5,8-Dibromo-6-methoxyquinoline (5,8-DB-6-MQ) represents a distinct, under-utilized pharmacophore with unique electronic and steric properties.

The 6-methoxy group acts as a strong electron donor, modulating the basicity of the quinoline nitrogen, while the 5,8-dibromo substitution provides two critical functions:

-

Lipophilicity Modulation: The halogens significantly increase logP, enhancing membrane permeability for intracellular targeting (e.g., Mycobacterium tuberculosis or Plasmodium falciparum).

-

Synthetic Versatility: The C-8 bromine is highly labile to nucleophilic aromatic substitution (

), making this molecule an ideal "hub" for generating diverse 8-aminoquinoline libraries—a class known to prevent malaria relapse.

This Application Note details a novel, integrated workflow for handling, screening, and validating derivatives of 5,8-DB-6-MQ. We introduce a Fluorescence-Based Halogen Displacement Assay (FHDA) , a label-free method to monitor library synthesis, followed by standardized biological profiling.

Chemical Handling & Stock Preparation[1]

Challenge: 5,8-DB-6-MQ is highly lipophilic and prone to aggregation in aqueous buffers, which leads to false negatives in enzymatic assays and false positives in aggregation-based inhibition.

Protocol A: Solubilization and QC

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

-

Concentration: Prepare primary stocks at 10 mM.

-

Storage: -20°C in amber glass vials (halogenated quinolines are photosensitive).

Step-by-Step Procedure:

-

Weigh 5 mg of 5,8-DB-6-MQ powder.

-

Add calculated volume of DMSO to reach 10 mM.

-

Critical Step: Sonicate at 40°C for 10 minutes. Visual clarity is insufficient; aggregation can occur at the nano-scale.

-

QC Check (Absorbance): Dilute 1:100 in MeOH. Scan UV-Vis (200–500 nm).

-

Acceptance Criteria: Distinct absorption maxima (

) at ~260 nm and ~320 nm. A flattened baseline indicates precipitation.

-

Novel Assay: Fluorescence-Based Halogen Displacement (FHDA)

Principle: 6-methoxyquinoline is intrinsically fluorescent. However, in 5,8-DB-6-MQ, the heavy atom effect of the bromine substituents (particularly at C-8) promotes intersystem crossing, significantly quenching fluorescence. Upon nucleophilic substitution at the C-8 position (e.g., with a primary amine to form an 8-aminoquinoline), the heavy bromine atom is removed. This restores the radiative pathway, resulting in a "Turn-On" fluorescence signal .

This allows researchers to screen reaction completion in 96-well plates without requiring LC-MS for every well.

Experimental Workflow (DOT Visualization)

Figure 1: Logic flow for the Fluorescence-Based Halogen Displacement Assay (FHDA). Removal of the C-8 Bromine restores fluorescence.

Protocol B: FHDA Screening

-

Plate Setup: Use black, flat-bottom 96-well polypropylene plates (resistant to heating).

-

Reaction Mix:

-

20 µL 5,8-DB-6-MQ (10 mM stock).

-

25 µL Amine reactant (1.5 eq).

-

5 µL DIPEA (Base).

-

50 µL DMSO.

-

-

Incubation: Seal plate with foil. Incubate at 80°C for 4 hours.

-

Measurement:

-

Cool to Room Temperature (RT).

-

Dilute 1:10 with Ethanol (stabilizes fluorescence).

-

Excitation: 350 nm.

-

Emission Scan: 400–600 nm.

-

-

Data Interpretation: A >5-fold increase in fluorescence intensity at ~500 nm (green) indicates successful substitution of the 8-Br.

Biological Profiling: Antimicrobial Susceptibility[2][3]

Once the library is synthesized (or if testing the parent compound), functional activity must be verified. 5,8-dibromoquinolines often target bacterial DNA gyrase or disrupt cell membranes.

Protocol C: Cation-Adjusted MIC Determination

Standard Mueller-Hinton Broth (MHB) can chelate quinolines or alter their binding. We utilize Cation-Adjusted MHB (CAMHB) to ensure physiological Mg²⁺/Ca²⁺ levels, which are critical for quinoline-target interactions.

Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in CAMHB. -

Compound Dilution:

-

Dispense 100 µL CAMHB into columns 2–12 of a clear 96-well plate.

-

Add 200 µL of 128 µg/mL compound solution (max 1% DMSO final) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

Column 11: Growth Control (no drug).

-

Column 12: Sterility Control (no bacteria).

-

-

Inoculation: Add 100 µL of diluted bacteria to columns 1–11.

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity or OD600 absorbance.

-

Note: If the compound precipitates (visible as a pellet distinct from the bacterial "button"), the result is invalid. Refer to Protocol A for solubility limits.

-

Data Summary Table: Expected Activity Profiles

| Compound Class | R-Group (Pos 8) | Fluorescence | Primary Target | Expected MIC (µg/mL) |

| Parent | Bromine | Low (Quenched) | Membrane/Gyrase | 4 – 32 |

| Derivative A | Alkyl-amine | High | DNA Intercalation | 0.5 – 4 |

| Derivative B | Aryl-amine | Medium | Gyrase Inhibition | 2 – 16 |

| Control | Ciprofloxacin | High | DNA Gyrase | < 0.06 |

Mechanism of Action Visualization

Understanding the interaction of 6-methoxyquinolines with biological targets is essential for rational design.

Figure 2: Dual-targeting potential of this compound derivatives in bacterial (DNA Gyrase) and parasitic (Heme) models.

References

-

Photophysics of 6-Methoxyquinoline: Pandey, S., et al. "Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline." ResearchGate.

-

Antimicrobial Activity of Quinoline Derivatives: Frapwell, C.J., et al. "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms."[1][2] Antimicrobial Agents and Chemotherapy, 2020.[1][2]

-

Synthesis of Halogenated Quinolines: Çelik, I., et al. "5,7-Dibromo-8-methoxyquinoline."[3] IUCrData, 2017. (PubChem Record for 6-methoxyquinoline scaffold context)

-

Standard MIC Protocols: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5,8-Dibromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura and Stille couplings are preeminent choices for the formation of carbon-carbon bonds, each offering a distinct profile of advantages and challenges. This guide provides a deep, comparative analysis of these two powerful methods as applied to the functionalization of 5,8-Dibromo-6-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry. Our focus is to move beyond mere procedural lists, offering insights into the causality of experimental choices and providing a framework for rational decision-making in your own research.

At a Glance: Suzuki vs. Stille for this compound

| Parameter | Suzuki Coupling | Stille Coupling |

| Core Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organostannane compounds (e.g., tributylstannanes) |

| Toxicity Profile | Generally lower toxicity; boronic acids are relatively benign. | High toxicity of organotin reagents and byproducts is a significant concern.[1][2] |

| Functional Group Tolerance | Broad, but can be sensitive to acidic protons due to the basic conditions required.[3] | Excellent; tolerant of a wide array of functional groups, including those sensitive to bases.[2][4] |

| Reaction Conditions | Typically requires a base for activation of the boronic acid.[3] | Generally proceeds under neutral conditions, though additives may be used. |

| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove completely, requiring specific workup procedures.[1] |

| Reagent Stability | Boronic acids can be prone to protodeboronation; boronic esters offer improved stability.[5] | Organostannanes are typically stable to air and moisture.[2] |

| Anticipated Yields | Good to excellent (typically 70-90% for related quinolines). | Often excellent (80-95% for analogous systems). |

The Mechanistic Heart of the Matter: Catalytic Cycles

Understanding the underlying mechanisms is critical to troubleshooting and optimizing these reactions. Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

Suzuki Coupling Catalytic Cycle

The Suzuki reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. A key distinction from the Stille coupling is the subsequent transmetalation step, which requires activation of the organoboron species by a base.[3][6] This forms a boronate complex, which then transfers the organic group to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]

Experimental Deep Dive: Protocols and Expected Outcomes

While a direct head-to-head comparison on this compound is not available in a single publication, we can construct robust, field-proven protocols based on closely related structures.

Regioselectivity with Dibromoquinolines

A critical consideration for a di-substituted substrate like this compound is regioselectivity. Studies on related dibromoquinoline systems have shown that Suzuki couplings can exhibit a preference for reaction at the 5-position, particularly with an alkoxy group at the 8-position. This selectivity is attributed to the electronic and steric environment of the C-Br bonds. The C5-Br bond is generally more reactive towards oxidative addition than the C8-Br bond in this scaffold.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from successful couplings of 5-bromo- and 5,7-dibromo-8-methoxyquinolines, which have demonstrated good to excellent yields (70-85%).

Materials:

-

This compound

-

Arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Argon or Nitrogen for inert atmosphere

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and K₃PO₄ (2.5 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the 1,4-dioxane/water solvent mixture via syringe.

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound

This protocol is based on a highly efficient procedure for the double Stille coupling of a structurally analogous 5,8-dibromoquinoxaline derivative, which achieved yields of up to 95%.

Materials:

-

This compound

-

Organostannane (e.g., Aryl-tributylstannane, 2.2 equivalents for di-substitution)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

-

Anhydrous Toluene

-

Argon or Nitrogen for inert atmosphere

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 eq) and the organostannane reagent (2.2 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

In a separate vial under argon, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.04 eq) in a small amount of toluene.

-

Add the catalyst solution to the reaction mixture.

-

Seal the tube and heat to 100 °C in an oil bath for 15 hours, protecting from light.

-

After cooling to room temperature, concentrate the mixture.

-

Purify the crude product via silica gel column chromatography. To facilitate removal of tin byproducts, a KF workup (stirring the crude mixture in diethyl ether with a saturated aqueous KF solution) prior to chromatography is highly recommended.

Comparative Workflow

The following diagram illustrates the key differences in the experimental workflow between the two methods.

Conclusion and Recommendations

Both Suzuki and Stille couplings are formidable tools for the arylation of this compound. The choice between them is not one of absolute superiority, but of strategic alignment with the specific goals of the synthesis.

-

For early-stage drug discovery and routine synthesis , the Suzuki coupling is often the more pragmatic choice. Its use of less toxic and more easily removable boron reagents aligns well with the principles of green chemistry and simplifies purification, a significant advantage when preparing libraries of compounds. The requirement for basic conditions is a known limitation that must be considered based on the stability of other functional groups in the molecule.

-

For complex, late-stage functionalizations or when base-sensitive groups are present , the Stille coupling offers a compelling advantage. Its remarkable functional group tolerance and typically neutral reaction conditions can be crucial for preserving molecular integrity. [2][4]However, this comes at the cost of using highly toxic organotin reagents, which necessitates stringent handling protocols and often more demanding purification to remove persistent tin residues.

Ultimately, the decision rests on a careful evaluation of the substrate's nature, the desired scale of the reaction, available purification capabilities, and overarching safety and environmental considerations. This guide provides the foundational data and procedural insights to make that choice an informed one.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

National Center for Biotechnology Information. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

-

ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Michigan State University Department of Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

-

National Center for Biotechnology Information. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

USD RED: University of South Dakota. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. General synthetic procedures of Stille coupling reaction (I). [Link]

-

ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Definitive Structural Validation of Brominated Quinolines: A Comparative Guide Centered on X-ray Crystallography

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For quinoline derivatives, a scaffold of significant pharmacological interest, this structural certainty is the bedrock upon which further development is built. This guide provides an in-depth analysis of the structural validation of brominated methoxyquinolines, using single-crystal X-ray crystallography as the benchmark technique and comparing its definitive insights with those from other powerful analytical methods.

While the specific crystal structure for 5,8-Dibromo-6-methoxyquinoline is not publicly available, we will use the detailed crystallographic analysis of a closely related isomer, 5,7-Dibromo-8-methoxyquinoline , to illustrate the experimental workflow and the richness of the data obtained. The principles and methodologies are directly transferable and serve as an authoritative example of the process.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline solid.[1][2] Its aim is to generate a precise three-dimensional model of a molecule's electron density from the diffraction pattern of X-rays scattered by a single crystal.[1] This method provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, making it the definitive tool for structural validation.

Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final model is a true and accurate representation of the molecular reality.

Caption: Workflow for X-ray Crystallographic Structure Determination.

Step-by-Step Protocol for 5,7-Dibromo-8-methoxyquinoline

The following protocol is based on the successful crystallization and structural analysis of 5,7-Dibromo-8-methoxyquinoline, a representative example for this class of compounds.[3]

-

Synthesis and Purification: The synthesis begins with a precursor like 5,7-Dibromoquinolin-8-ol. This is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., NaOH) to form the methoxy group.[3]

-

Causality: The choice of a strong base is crucial to deprotonate the hydroxyl group, making it a potent nucleophile that can readily react with the methylating agent.

-

Validation: After the reaction, the crude product is purified, typically by column chromatography over alumina or silica gel, to remove unreacted starting materials and byproducts. Purity is assessed by Thin Layer Chromatography (TLC).[3] This ensures that the material being crystallized is a single, pure compound.

-

-

Single Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). High-quality single crystals are then grown, often by slow evaporation of the solvent.[3]

-

Causality: Slow evaporation allows molecules to organize themselves into a highly ordered, periodic crystal lattice, which is essential for sharp diffraction. Rapid precipitation would lead to an amorphous solid or poorly-ordered microcrystals unsuitable for single-crystal analysis.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spots are collected on a detector.[1]

-

Causality: Cooling the crystal reduces atomic motion, leading to less diffuse diffraction spots and higher resolution data. This allows for a more precise determination of atomic positions.

-

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. Mathematical methods (like the "direct methods") are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[2]

-

Validation: The quality of the final structure is assessed by parameters like the R-factor (residual factor), which measures the agreement between the experimental data and the model. A low R-factor (typically < 5%) indicates a high-quality, trustworthy structure.

-

Interpreting the Crystallographic Data

The final output of a crystallographic experiment is a wealth of quantitative data. The table below summarizes the key parameters for 5,7-Dibromo-8-methoxyquinoline.[3][4]

| Parameter | Value for 5,7-Dibromo-8-methoxyquinoline | Significance |

| Chemical Formula | C₁₀H₇Br₂NO | Confirms the elemental composition of the crystallized molecule. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating block of the crystal. |

| Space Group | P2₁/c | Defines the symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a = 16.158 Å, b = 3.9960 Å, c = 17.551 Å | The lengths of the edges of the repeating unit cell. |

| β Angle | 115.316° | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Volume (V) | 1024.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules contained within one unit cell. |

| Final R-factor | Typically < 0.05 | A measure of the agreement between the model and the data; lower is better. |

This data provides an exact, verifiable 3D model of the molecule, including precise Br-C bond lengths (e.g., 1.889 Å and 1.901 Å) and details about how molecules pack together in the solid state through intermolecular interactions like C-H···O hydrogen bonds and π-π stacking.[3][4]

A Comparative Look: Alternative & Complementary Techniques

While X-ray crystallography is definitive, it requires a high-quality single crystal. Other spectroscopic techniques are indispensable for initial characterization, for analyzing non-crystalline samples, and for providing complementary information.[5][6]

Caption: Complementary roles of analytical techniques in structure validation.

Comparison of Key Analytical Methods

| Technique | Information Provided | Sample Requirements | Strengths | Limitations |

| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[1] | Single, well-ordered crystal. | The "gold standard" for definitive structure proof; provides unparalleled detail. | Requires a suitable crystal, which can be difficult to obtain; structure is in the solid state. |